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Compound of Interest

Compound Name: Acid Black 107

Cat. No.: B1175314

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of Acid
Black 107 (C.I. 15707), a pre-metallized chromium complex azo dye. The document details the
application of key spectroscopic techniques for the characterization of this dye, including
Ultraviolet-Visible (UV-Vis) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy,
Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). This guide
Is intended to serve as a valuable resource for researchers and professionals involved in the
analysis and development of dyes and related compounds.

Introduction to Acid Black 107

Acid Black 107 is a water-soluble anionic dye characterized by its deep black color and high
fastness properties, making it suitable for dyeing protein fibers such as wool and silk, as well as
polyamides. Its molecular structure is a complex of chromium with two different azo dye
ligands. The synthesis of Acid Black 107 involves the diazotization of a mixture of 5-nitro-2-
aminophenol and 4-nitro-2-aminophenol, which are then coupled with 1-acetamido-7-naphthol
and 2-naphthol. The resulting azo compounds are then metallized with a chromium salt. The
presence of sulfonic acid groups ensures its solubility in water.

Two primary molecular formula variations for the chromium complex are reported:
[C38H22N7012S.Cr.2Na] and [C36H19N6011S-Cr-2Na]. These variations arise from different
starting materials and synthetic conditions.
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Spectroscopic Characterization
Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a fundamental technique for characterizing the electronic transitions
within the dye molecule, which are responsible for its color.

Quantitative Data:

Parameter Value Solvent

Amax (Visible) 610-630 nm Aqueous Solution

Note: The Amax can be influenced by solvent polarity and pH.
Experimental Protocol:

Objective: To determine the maximum absorption wavelength (Amax) of Acid Black 107 in the
visible region.

Materials:

e Acid Black 107 powder

Deionized water (or other suitable solvent)

Volumetric flasks (100 mL, 50 mL, 10 mL)

Pipettes

Quartz cuvettes (1 cm path length)

UV-Vis spectrophotometer

Procedure:

o Stock Solution Preparation: Accurately weigh a small amount of Acid Black 107 powder
(e.g., 10 mg) and dissolve it in a 100 mL volumetric flask with deionized water to create a
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stock solution.

o Working Solution Preparation: Prepare a series of dilutions from the stock solution to obtain
concentrations in the range of 1-10 mg/L.

 Instrument Calibration: Calibrate the spectrophotometer by running a baseline with a cuvette
filled with deionized water.

o Spectral Acquisition: Record the absorbance spectra of the working solutions from 400 nm to
800 nm.

o Data Analysis: Identify the wavelength of maximum absorbance (Amax).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is employed to identify the functional groups present in the Acid Black 107
molecule by measuring the absorption of infrared radiation.

Expected Quantitative Data:

While specific FTIR data for Acid Black 107 is not readily available in the public domain, the
following table presents characteristic absorption bands expected for a chromium-complexed
azo dye with its typical structural features.
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Wavenumber (cm~?) Assignment

O-H stretching (hydroxyl groups and adsorbed
~3400 (broad) 9y yigroup

water)
~3050 Aromatic C-H stretching
~1620 C=C aromatic stretching
~1500 N=N stretching (azo group)
~1340 S=0 stretching (sulfonic acid group)
~1180 C-O stretching (phenolic)
~840 Aromatic C-H bending (out-of-plane)
~550-450 Cr-N and Cr-O stretching

Experimental Protocol:
Objective: To obtain the FTIR spectrum of solid Acid Black 107.

Materials:

Acid Black 107 powder (dried)

Potassium bromide (KBr), spectroscopy grade (dried)

Agate mortar and pestle

Pellet press

FTIR spectrometer
Procedure:

o Sample Preparation: Mix approximately 1-2 mg of dried Acid Black 107 with 100-200 mg of
dried KBr in an agate mortar.

o Grinding: Grind the mixture thoroughly until a fine, homogeneous powder is obtained.
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o Pellet Formation: Transfer the powder to a pellet die and press it under high pressure
(typically 8-10 tons) to form a transparent or translucent pellet.

o Spectral Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and
record the spectrum, typically in the range of 4000-400 cm~1. A background spectrum of a
pure KBr pellet should be recorded for background correction.

o Data Analysis: Identify and assign the characteristic absorption bands to the corresponding
functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure. However,
obtaining a well-resolved NMR spectrum of the final chromium-complexed Acid Black 107 is
challenging due to the paramagnetic nature of the Cr(lll) ion, which leads to significant line
broadening. Analysis of the non-metallized precursor azo dyes is more feasible.

Expected Quantitative Data (for a representative non-metallized precursor in DMSO-d6):

Chemical Shift (6, ppm) Assignment

~11.3 O-H (phenolic, intramolecular H-bond)
8.1-6.8 Aromatic protons

~2.2 CHs (from l-acetamido-7-naphthol precursor)

Experimental Protocol (for a non-metallized precursor):

Objective: To obtain the *H NMR spectrum of a non-metallized precursor of Acid Black 107.
Materials:

¢ Non-metallized precursor dye

o Deuterated dimethyl sulfoxide (DMSO-d6)

¢ NMR tubes
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 NMR spectrometer
Procedure:

o Sample Preparation: Dissolve approximately 5-10 mg of the precursor dye in about 0.6-0.7
mL of DMSO-d6 in an NMR tube.

o Spectral Acquisition: Acquire the 'H NMR spectrum on a high-field NMR spectrometer.

o Data Processing and Analysis: Process the raw data (Fourier transformation, phase
correction, and baseline correction). Integrate the signals and assign the chemical shifts to
the corresponding protons in the molecule.

Mass Spectrometry (MS)

Electrospray lonization Mass Spectrometry (ESI-MS) is a powerful technique for determining
the molecular weight and confirming the elemental composition of dyes like Acid Black 107.
Due to the presence of sulfonic acid groups, the analysis is typically performed in negative ion
mode.

Expected Quantitative Data:

Specific mass spectrometry data for Acid Black 107 is not widely published. However, for a
sulfonated chromium-complexed azo dye, one would expect to observe multiply charged ions
in the negative ESI-MS spectrum. For a hypothetical molecular weight of the anionic part of the
complex (M), the following ions could be observed:

lon Expected m/z
[M-2H]2~ (MW -2)/2
[M-3H]3~ (MW -3)/3
[M-Na-HJ2- (MW -23-1)/2

Experimental Protocol:

Objective: To determine the mass-to-charge ratio (m/z) of the ions of Acid Black 107.
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Materials:

e Acid Black 107 solution (in a suitable solvent like methanol/water)
e Mass spectrometer with an electrospray ionization source
Procedure:

e Sample Preparation: Prepare a dilute solution of Acid Black 107 (e.g., 1-10 pg/mL) in a
solvent compatible with ESI, such as a mixture of methanol and water.

e Instrument Setup: Set up the mass spectrometer for negative ion mode electrospray
ionization. Optimize source parameters such as capillary voltage, cone voltage, and
desolvation gas flow and temperature.

« Infusion and Data Acquisition: Infuse the sample solution into the ESI source at a constant
flow rate and acquire the mass spectrum over a relevant m/z range.

o Data Analysis: Identify the m/z values of the observed ions and deduce the molecular weight
of the dye.

Visualization of Analytical Workflow

The following diagrams illustrate the logical workflow for the spectroscopic analysis of Acid
Black 107.
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Caption: Overall workflow for the spectroscopic analysis of Acid Black 107.
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Caption: Generalized experimental protocol flow for spectroscopic techniques.
 To cite this document: BenchChem. [Spectroscopic Analysis of Acid Black 107: An In-depth

Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1175314#spectroscopic-analysis-of-acid-black-107]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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